molecular formula C7H10N2O2 B13894682 1-(Cyanomethyl)pyrrolidine-2-carboxylic acid

1-(Cyanomethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13894682
M. Wt: 154.17 g/mol
InChI Key: JLWCCSSCCLSZOR-UHFFFAOYSA-N
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Description

L-Proline,1-(cyanomethyl)-(9CI) is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline,1-(cyanomethyl)-(9CI) typically involves the modification of the L-Proline structure. One common method is the amidation of L-Proline with ammonia in an organic solvent, which can be catalyzed by enzymes to achieve high yields and optical purity . Another approach involves the use of chiral ionic liquids based on L-Proline for asymmetric Michael addition reactions .

Industrial Production Methods

Industrial production of L-Proline derivatives often employs biocatalytic processes due to their efficiency and environmental benefits. For instance, the enzyme-catalyzed amidation of L-Proline with ammonia in organic media is a scalable method that avoids racemization and minimizes waste .

Chemical Reactions Analysis

Types of Reactions

L-Proline,1-(cyanomethyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion to hydroxyproline derivatives.

    Reduction: Formation of proline derivatives with reduced functional groups.

    Substitution: Introduction of different substituents at the cyanomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include hydroxyproline derivatives, reduced proline analogues, and substituted proline compounds, which have diverse applications in pharmaceuticals and organic synthesis .

Mechanism of Action

The mechanism of action of L-Proline,1-(cyanomethyl)-(9CI) involves its incorporation into proteins and peptides, where it influences their structure and function. It acts as a glycogenic amino acid, being converted to L-Glutamic acid via L-Proline oxidase in the kidney . This conversion plays a role in maintaining the proper functioning of joints, tendons, and other connective tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Proline,1-(cyanomethyl)-(9CI) is unique due to its specific structural modification, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthetic chemistry and biomedical research .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-(cyanomethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H10N2O2/c8-3-5-9-4-1-2-6(9)7(10)11/h6H,1-2,4-5H2,(H,10,11)

InChI Key

JLWCCSSCCLSZOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC#N)C(=O)O

Origin of Product

United States

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